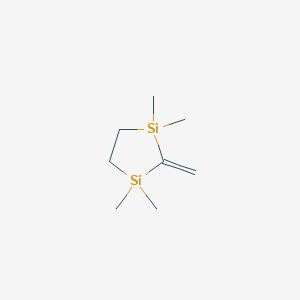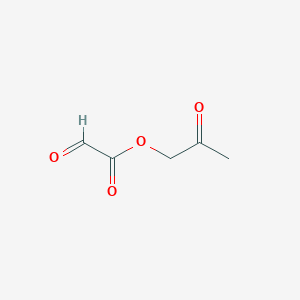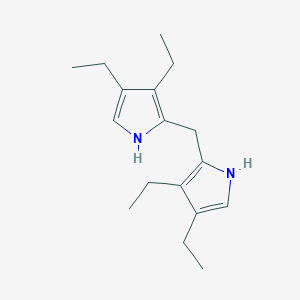
1H-Pyrrole, 2,2'-methylenebis[3,4-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two pyrrole rings connected by a methylene bridge, with ethyl groups attached to the 3 and 4 positions of each pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and an appropriate amine under acidic conditions . Another method involves the use of metal-catalyzed reactions, such as the coupling of primary diols and amines in the presence of a manganese complex . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] undergoes various chemical reactions, including:
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with alkyl or acyl groups using reagents like alkyl halides or acyl chlorides. The major products of these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing their normal function . This inhibition can lead to the suppression of specific signaling pathways, resulting in the desired biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] can be compared with other similar compounds, such as:
1H-Pyrrole, 2,4-dimethyl-: This compound has methyl groups instead of ethyl groups and lacks the methylene bridge.
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylate): This compound has carboxylate groups attached to the pyrrole rings.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.
The uniqueness of 1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
65858-34-6 |
|---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-[(3,4-diethyl-1H-pyrrol-2-yl)methyl]-3,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C17H26N2/c1-5-12-10-18-16(14(12)7-3)9-17-15(8-4)13(6-2)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |
InChI Key |
MEABQPDTRQLUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1CC)CC2=C(C(=CN2)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

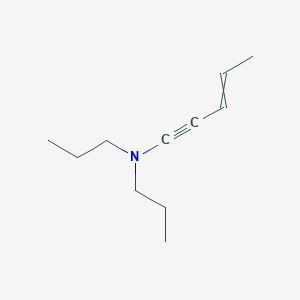
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
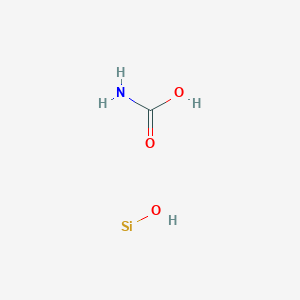

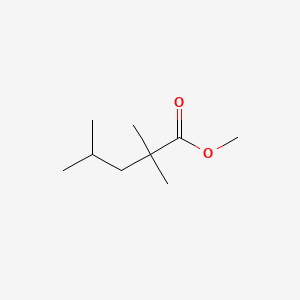
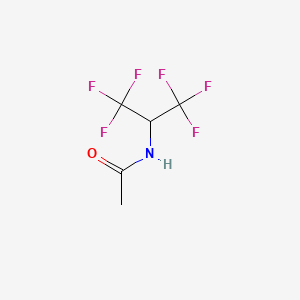
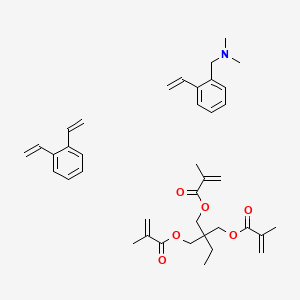
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

